Cas no 29899-95-4 (Clobenoside)
Clobenoside structure
Product Name:Clobenoside
Numero CAS:29899-95-4
MF:C25H32Cl2O6
MW:499.423986434937
CID:53543
PubChem ID:20054875
Update Time:2025-04-18
Clobenoside Proprietà chimiche e fisiche
Nomi e identificatori
-
- Clobenoside
- Ethyl 5,6-bis-O-(p-chlorobenzyl)-3-O-propyl-D-glucofuranoside
- (3R,4R,5R)-5-[(1R)-1,2-Bis[(4-chlorophenyl)methoxy]ethyl]-2-ethoxy-4-propoxyoxolan-3-ol
- ARVIGOL
- Ethyl 5-O,6-O-bis(4-chlorobenzyl)-3-O-propyl-D-glucofuranoside
- Ethyl 5-O,6-O-bis[(4-chlorophenyl)methyl]-3-O-propyl-D-glucofuranoside
- Floganol; ZY 15028
- (3R,4R,5R)-5-[1,2-bis[(4-chlorophenyl)methoxy]ethyl]-2-ethoxy-4-propoxyoxolan-3-ol
- (2S,3S,4S,5S)-5-[1,2-bis[(4-chlorophenyl)methoxy]ethyl]-2-ethoxy-4-propoxyoxolan-3-ol
- SCHEMBL634600
- NS00050145
- 29899-95-4
- (3R, 4R, 5R)-5-[1, 2-bis[(4-chlorophenyl)methoxy]ethyl]-2-ethoxy-4-propoxyoxolan-3-ol
- 1-O-ethyl-5,6-bis-O-(4-chlorobenzyl)-3-O-propyl-D-glucofuranoside
- UNII-8427MP5VHD
- Clobenosido [INN-Spanish]
- clobenosid
- CHEMBL3989839
- Clobenosidum (INN-Latin)
- SCHEMBL1650685
- Clobenosidum [INN-Latin]
- Clobenosido (INN-Spanish)
- Clobenoside [INN]
- CLOBENOSIDE [MI]
- CLOBENOSIDE (MART.)
- Ba 43853
- EINECS 249-940-5
- CLOBENOSIDE [MART.]
- Clobenosido
- Q27269470
- CHEBI:135801
- DTXSID101043377
- Clobenosidum
- UOYOWSGCMGEQHC-MSEXXDKFSA-N
- D-Glucofuranoside, ethyl 5,6-bis-O-[(4-chlorophenyl)methyl]-3-O-propyl-
- AKOS040748153
- 249-940-5
- 8427MP5VHD
-
- Inchi: 1S/C25H32Cl2O6/c1-3-13-31-24-22(28)25(30-4-2)33-23(24)21(32-15-18-7-11-20(27)12-8-18)16-29-14-17-5-9-19(26)10-6-17/h5-12,21-25,28H,3-4,13-16H2,1-2H3/t21?,22-,23-,24-,25?/m1/s1
- Chiave InChI: UOYOWSGCMGEQHC-BOWDEYSNSA-N
- Sorrisi: ClC1C=CC(=CC=1)COC(COCC1C=CC(=CC=1)Cl)[C@@H]1[C@@H]([C@H](C(OCC)O1)O)OCCC
Proprietà calcolate
- Massa esatta: 498.15800
- Massa monoisotopica: 498.157594
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 33
- Conta legami ruotabili: 13
- Complessità: 525
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 66.4
- XLogP3: 4.5
Proprietà sperimentali
- Colore/forma: Solid powder
- Densità: 1.26
- Punto di ebollizione: 602°Cat760mmHg
- Punto di infiammabilità: 317.9°C
- Indice di rifrazione: 1.567
- PSA: 66.38000
- LogP: 5.01290
- Rotazione specifica: D20 -17 ±1° (c = 1 in chloroform)
Clobenoside Informazioni sulla sicurezza
- Parola segnale:Warning
- Condizioni di conservazione:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
Clobenoside Letteratura correlata
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
5. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
29899-95-4 (Clobenoside) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso